molecular formula C9H12N2O3 B064978 Methyl 3-amino-2-ethoxyisonicotinate CAS No. 175965-75-0

Methyl 3-amino-2-ethoxyisonicotinate

Cat. No. B064978
CAS RN: 175965-75-0
M. Wt: 196.2 g/mol
InChI Key: IRCGQGDGNZDPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-ethoxyisonicotinate, also known as MAEI, is a chemical compound that belongs to the class of isonicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism Of Action

The precise mechanism of action of Methyl 3-amino-2-ethoxyisonicotinate is still not fully understood. However, it has been reported to interact with various biological targets, including DNA, RNA, and enzymes. Methyl 3-amino-2-ethoxyisonicotinate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Methyl 3-amino-2-ethoxyisonicotinate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. Methyl 3-amino-2-ethoxyisonicotinate has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

Methyl 3-amino-2-ethoxyisonicotinate has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, making it suitable for use in various experimental setups. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on Methyl 3-amino-2-ethoxyisonicotinate. One possible direction is to investigate its potential use as a lead compound for the development of novel antibacterial agents. Another direction is to explore its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.

Synthesis Methods

The synthesis of Methyl 3-amino-2-ethoxyisonicotinate can be achieved through a multi-step process involving the reaction of ethyl isonicotinate with chloroacetyl chloride, followed by the reaction of the resulting product with ammonia and methyl iodide. This method has been reported to yield high purity and good yields of Methyl 3-amino-2-ethoxyisonicotinate.

Scientific Research Applications

Methyl 3-amino-2-ethoxyisonicotinate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including antibacterial, antiviral, and anticancer properties. Methyl 3-amino-2-ethoxyisonicotinate has also been investigated for its potential use as a building block in the synthesis of novel pharmaceutical compounds.

properties

CAS RN

175965-75-0

Product Name

Methyl 3-amino-2-ethoxyisonicotinate

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 3-amino-2-ethoxypyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-8-7(10)6(4-5-11-8)9(12)13-2/h4-5H,3,10H2,1-2H3

InChI Key

IRCGQGDGNZDPTG-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1N)C(=O)OC

Canonical SMILES

CCOC1=NC=CC(=C1N)C(=O)OC

synonyms

4-Pyridinecarboxylicacid,3-amino-2-ethoxy-,methylester(9CI)

Origin of Product

United States

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